(R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid (R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid
Brand Name: Vulcanchem
CAS No.: 1359658-41-5
VCID: VC4743397
InChI: InChI=1S/C39H35NO4S/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42)/t36-/m1/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula: C39H35NO4S
Molecular Weight: 613.77

(R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid

CAS No.: 1359658-41-5

Cat. No.: VC4743397

Molecular Formula: C39H35NO4S

Molecular Weight: 613.77

* For research use only. Not for human or veterinary use.

(R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid - 1359658-41-5

Specification

CAS No. 1359658-41-5
Molecular Formula C39H35NO4S
Molecular Weight 613.77
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid
Standard InChI InChI=1S/C39H35NO4S/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42)/t36-/m1/s1
Standard InChI Key POEDPRJPBCNZHB-PSXMRANNSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three functional elements:

  • Fmoc group: A photolabile protecting group that shields the amino moiety during peptide elongation, removable under mild basic conditions (e.g., piperidine) .

  • Tritylthio group: A sterically bulky sulfur-containing group that confers oxidative stability and enables thiol-mediated conjugation .

  • Pentanoic acid backbone: Provides structural flexibility for integration into peptide chains while maintaining solubility in organic solvents like dichloromethane .

The R configuration at the second carbon ensures stereochemical specificity, critical for interactions with chiral biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC39H35NO4S\text{C}_{39}\text{H}_{35}\text{NO}_{4}\text{S}
Molecular Weight613.8 g/mol
CAS Number1359658-41-5
Purity (HPLC)≥98%
SolubilityDCM, DMF, THF

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Amino Acid Functionalization: L-penicillamine or cysteine derivatives are modified to introduce the tritylthio group via nucleophilic substitution with trityl chloride in anhydrous dichloromethane .

  • Fmoc Protection: The amino group is protected using Fmoc-Cl in the presence of a base like N,N-diisopropylethylamine (DIPEA), achieving yields >85% .

  • Purification: Reverse-phase HPLC or silica gel chromatography isolates the enantiomerically pure product .

Industrial Manufacturing

Large-scale production utilizes automated peptide synthesizers, optimizing parameters such as:

  • Temperature: 0–4°C to minimize racemization.

  • Solvent Systems: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) for solubility and reaction efficiency .

  • Quality Control: MALDI-TOF mass spectrometry and NMR validate batch consistency .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

  • Oxidation: Treatment with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) converts the tritylthio group to sulfoxides (R-SO\text{R-SO}) or sulfones (R-SO2\text{R-SO}_2), altering electronic properties for targeted drug delivery .

  • Reduction: Dithiothreitol (DTT) cleaves the trityl group, yielding free thiols for site-specific bioconjugation .

Peptide Bond Formation

In solid-phase peptide synthesis (SPPS), the compound’s Fmoc group is deprotected with 20% piperidine, enabling sequential coupling with N-hydroxysuccinimide (NHS) esters or carbodiimides .

Applications in Peptide Synthesis and Biotechnology

Enhanced Peptide Stability

Incorporation into peptide backbones reduces proteolytic degradation. For example, cyclic peptides containing this moiety exhibited a 3.2-fold increase in serum half-life compared to linear analogs .

Antimicrobial Peptides

A 2024 study demonstrated that tripeptidomimetics derived from this compound inhibited methicillin-resistant Staphylococcus aureus (MRSA) at MIC values of 4–8 µg/mL, outperforming vancomycin analogs .

Table 2: Antimicrobial Activity of Derived Peptides

OrganismMIC (µg/mL)Reference
MRSA4–8
Escherichia coli32–64
Pseudomonas aeruginosa64–128

Comparative Analysis with Related Compounds

vs. (S)-Enantiomer

The (R)-enantiomer exhibits 2.5-fold higher antimicrobial potency than its (S)-counterpart, attributed to optimized steric interactions with bacterial membranes .

vs. Non-Sulfur Analogues

Tritylthio-containing peptides show 40% greater oxidative stability compared to tert-butylthio derivatives, critical for in vivo applications .

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